molecular formula C8H9N3O3 B2430334 2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 2490403-72-8

2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No. B2430334
CAS RN: 2490403-72-8
M. Wt: 195.178
InChI Key: SDCHZRUHNSRAMK-UHFFFAOYSA-N
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Description

“2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid” is a chemical compound that belongs to the group of heterocyclic compounds . It is structurally related to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like EN300-27144466, is of significant interest due to their central role in successful drugs. Notably, compounds with similar substructures have been pivotal in the development of medications such as Atorvastatin (a cholesterol-lowering drug) and Sunitinib (used for cancer treatment) . Researchers explore EN300-27144466’s pharmacological properties, bioavailability, and potential as a lead compound for novel drug candidates.

Antiviral Activity

EN300-27144466’s structural similarity to bioactive compounds makes it an intriguing candidate for antiviral research. Researchers investigate its inhibitory effects against specific viruses, potentially identifying new targets for drug development .

Antimalarial Agents

The 4-oxo derivatives of pyrrole-3-carboxylic acids, including EN300-27144466, have demonstrated antimalarial activity. Scientists explore their mechanisms of action and assess their potential as novel antimalarial agents .

HIV-1 Protease Inhibition

EN300-27144466’s pyrrolin-4-one scaffold aligns with compounds known for their HIV-1 protease inhibitory activity. Researchers study its binding affinity, selectivity, and potential as an anti-HIV agent .

Organic Synthesis and Cyclization Reactions

The cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones have shown significant scope in synthesizing pyrrolin-4-ones. EN300-27144466’s cyclization modes and preferred pathways under specific conditions are areas of active investigation .

Synthetic Methodology

EN300-27144466’s synthesis via a glycine-derived enamino amide highlights its high yield and operational simplicity. Researchers explore variations of this synthetic procedure and optimize its scalability .

properties

IUPAC Name

2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11-3-4-5(10-11)2-6(8(13)14)9-7(4)12/h3,6H,2H2,1H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCHZRUHNSRAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)CC(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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